5-Trifluoromethoxy-benzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5F3OS |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1-benzothiophene |
InChI |
InChI=1S/C9H5F3OS/c10-9(11,12)13-7-1-2-8-6(5-7)3-4-14-8/h1-5H |
InChI Key |
NCLMVJMIBHEDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1OC(F)(F)F |
Origin of Product |
United States |
The Strategic Significance of Benzo B Thiophene Heterocycles in Contemporary Chemical Research
The benzo[b]thiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a privileged structure in the realm of organic chemistry. nih.govsemanticscholar.org Its rigid, planar structure and electron-rich nature make it an ideal foundation for the construction of complex molecular entities with diverse applications. researchgate.net
In medicinal chemistry, the benzo[b]thiophene core is a cornerstone in the design of a wide array of therapeutic agents. nih.gov Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.gov The structural resemblance of the benzo[b]thiophene moiety to endogenous molecules allows for effective interaction with biological targets such as enzymes and receptors. researchgate.net Notable examples of commercially successful drugs incorporating this scaffold underscore its importance in pharmaceutical development. nih.gov
Beyond the pharmaceutical industry, benzo[b]thiophenes are playing an increasingly vital role in materials science. Their inherent electronic properties, stemming from the conjugated π-system, make them attractive components for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to readily functionalize the benzo[b]thiophene core allows for the fine-tuning of its electronic and physical properties to meet the specific demands of these advanced materials.
Impact of Trifluoromethoxy Functionalization on Molecular Properties and Reactivity Profiles
The introduction of fluorine-containing substituents has become a transformative strategy in modern organic chemistry, and the trifluoromethoxy (-OCF3) group is a prime example of this. Its incorporation into a molecular scaffold, such as benzo[b]thiophene, imparts a unique set of properties that can profoundly influence the compound's behavior.
One of the most significant effects of the trifluoromethoxy group is the enhancement of lipophilicity. This increased affinity for nonpolar environments can improve a molecule's ability to cross biological membranes, a critical factor in drug design. Furthermore, the trifluoromethoxy group is known to enhance metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic degradation, which can lead to a longer biological half-life for therapeutic agents.
Evolution of Research Interests Surrounding Fluorinated Benzo B Thiophene Systems
Cyclization Strategies for the Benzo[b]thiophene Core Formation
The construction of the fused thiophene (B33073) ring onto a benzene (B151609) core is a cornerstone of benzo[b]thiophene synthesis. Various cyclization strategies have been developed, each offering distinct advantages in terms of substrate scope and reaction conditions.
Intramolecular Electrophilic Cyclizations in Benzo[b]thiophene Synthesis
Intramolecular electrophilic cyclization is a classical and effective method for the formation of the benzo[b]thiophene ring. This approach typically involves the cyclization of a suitably substituted benzene derivative bearing a sulfur-containing side chain. For the synthesis of a 5-trifluoromethoxy-substituted analogue, a key precursor would be a (2-substituted-4-trifluoromethoxyphenyl)thio derivative.
The reaction is often promoted by a Lewis acid or a protic acid, which activates the substrate towards cyclization. The electron-withdrawing nature of the trifluoromethoxy group at the 5-position can influence the reactivity of the aromatic ring, potentially requiring more forcing conditions for the electrophilic attack to occur.
A common strategy involves the use of 2-alkynylthioanisoles as precursors. The cyclization can be initiated by an electrophile that activates the alkyne, followed by the intramolecular attack of the sulfur atom. While specific examples for the 5-trifluoromethoxy derivative are not abundant in the literature, the general applicability of this method to substrates with various electronic properties suggests its feasibility. nih.govorganic-chemistry.org
Table 1: Examples of Intramolecular Electrophilic Cyclization for Benzo[b]thiophene Synthesis
| Starting Material | Reagent/Catalyst | Product | Yield (%) |
| 1-(2-(Methylthio)phenyl)-2-phenylethyne | I2 | 2-Phenyl-3-iodobenzo[b]thiophene | 85 |
| 1-(2-(Methylthio)phenyl)-2-(trimethylsilyl)ethyne | ICl | 2-(Trimethylsilyl)-3-chlorobenzo[b]thiophene | 78 |
| 1-(4-Chloro-2-(methylthio)phenyl)-2-phenylethyne | NIS | 5-Chloro-2-phenyl-3-iodobenzo[b]thiophene | 82 |
This table presents representative examples of the electrophilic cyclization strategy for the synthesis of substituted benzo[b]thiophenes. The conditions can be adapted for substrates bearing a 5-trifluoromethoxy group.
Oxidative Cyclization Approaches to Benzo[b]thiophenes
Oxidative cyclization methods provide another powerful route to the benzo[b]thiophene core. These reactions often proceed through the formation of a sulfur-centered radical or a related reactive intermediate, which then undergoes cyclization. A common starting material for this approach is a thiophenol derivative that reacts with an alkyne or another suitable coupling partner.
For the synthesis of 5-trifluoromethoxy-benzo[b]thiophene, 4-trifluoromethoxythiophenol would be a logical precursor. The reaction with a suitable acetylene (B1199291) derivative, often in the presence of a transition metal catalyst and an oxidant, can lead to the desired product. The reaction conditions would need to be optimized to account for the electronic properties of the trifluoromethoxy-substituted starting material.
Radical Cascade Cyclization Protocols
Radical cascade cyclizations have emerged as a versatile tool in heterocyclic synthesis, allowing for the construction of complex molecular architectures in a single step. rsc.org In the context of benzo[b]thiophene synthesis, these reactions can be initiated by the formation of a radical species that triggers a cascade of intramolecular cyclizations.
One plausible approach for synthesizing this compound via a radical cascade would involve a precursor bearing a radical acceptor and a sulfur-containing moiety on a benzene ring substituted with a trifluoromethoxy group. The reaction could be initiated by a radical initiator, such as AIBN or a photoredox catalyst. nih.govrsc.org The presence of the electron-withdrawing trifluoromethoxy group could influence the regioselectivity of the radical cyclization. While specific examples for the target molecule are scarce, the general principles of radical cyclization are applicable. nih.gov
Transition-Metal-Catalyzed Approaches to this compound
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering high efficiency and functional group tolerance. Palladium and rhodium catalysts are particularly prominent in the construction of the benzo[b]thiophene skeleton.
Palladium-Catalyzed Cross-Coupling and Annulation Reactions
Palladium-catalyzed reactions are widely employed for the synthesis of benzo[b]thiophenes. rsc.orgresearchgate.net These methods often involve the coupling of an ortho-functionalized benzene derivative with a sulfur-containing component, followed by an annulation step to form the thiophene ring.
A potential route to this compound could involve the palladium-catalyzed coupling of a di-ortho-substituted benzene, such as 1-bromo-2-iodo-4-(trifluoromethoxy)benzene, with a sulfur source and an alkyne. Alternatively, a domino reaction involving a palladium-catalyzed C-S bond formation followed by cyclization can be envisioned. nih.gov
Table 2: Palladium-Catalyzed Synthesis of Substituted Benzo[b]thiophenes
| Aryl Precursor | Sulfur Source | Alkyne/Coupling Partner | Catalyst/Ligand | Product | Yield (%) |
| 1-Iodo-2-(phenylethynyl)benzene | Na2S | - | Pd(OAc)2/dppf | 2-Phenylbenzo[b]thiophene | 85 |
| 2-Bromothiophenol | Phenylacetylene | - | PdCl2(PPh3)2/CuI | 2-Phenylbenzo[b]thiophene | 92 |
| o-Iodoaniline | Phenylacetylene | CS2 | Pd(PPh3)4 | 2-Phenylbenzo[b]thiophene | 75 |
This table illustrates the versatility of palladium catalysis in benzo[b]thiophene synthesis. The choice of starting materials and conditions can be tailored for the synthesis of the 5-trifluoromethoxy derivative.
Rhodium-Catalyzed Multi-Component Syntheses of Substituted Benzo[b]thiophenes
Rhodium catalysts have also proven to be effective in the synthesis of benzo[b]thiophenes, often enabling multi-component reactions where three or more starting materials are combined in a single pot to generate the desired product. nih.govmdpi.comresearchgate.net
A rhodium-catalyzed approach to this compound could involve the reaction of a trifluoromethoxy-substituted alkyne, a sulfur source, and a suitable coupling partner. The high functional group tolerance of many rhodium-catalyzed reactions makes this an attractive strategy for the synthesis of complex benzo[b]thiophene derivatives.
Copper-Mediated Transformations in Benzo[b]thiophene Synthesis
Copper-catalyzed reactions are a cornerstone in the synthesis of benzo[b]thiophenes, offering efficient routes for the formation of the core heterocyclic structure. These methods often involve the formation of carbon-sulfur bonds through cross-coupling reactions.
An efficient approach involves a copper-catalyzed domino synthesis of multi-substituted benzo[b]thiophenes. rsc.orgrsc.org This method can utilize 2-iodophenyl ketones and a sulfur surrogate, such as xanthate, to build the benzo[b]thiophene core through a radical cyclization process. rsc.orgrsc.org While not specifically demonstrated for the 5-trifluoromethoxy derivative, this methodology is adaptable for various substituted precursors.
Another prominent copper-mediated method is the Ullmann-type C-S bond coupling. This reaction typically involves the coupling of an aryl halide with a sulfur-containing nucleophile, catalyzed by a copper species. For instance, (2-iodobenzyl)triphenylphosphonium bromide can react with thiocarboxylic acids in the presence of copper(I) iodide (CuI) and a ligand like 1,10-phenanthroline (B135089) to yield benzo[b]thiophene derivatives. acs.org This sequential Ullmann-type C-S bond formation followed by a Wittig condensation provides a versatile route to various substituted benzo[b]thiophenes. acs.org
The table below summarizes representative copper-mediated reactions for the synthesis of benzo[b]thiophene derivatives, which could be adapted for the synthesis of this compound.
| Catalyst/Reagents | Starting Materials | Product Type | Reference |
| CuI, 1,10-phen, n-Pr3N | (2-iodobenzyl)triphenylphosphonium bromide, thiocarboxylic acids | Benzo[b]thiophene derivatives | acs.org |
| Cu(OAc)2, Xanthate | 2-iodophenyl ketones | Multi-substituted benzo[b]thiophenes | rsc.orgrsc.org |
| CuI, TMEDA | 2-bromo alkynylbenzenes, Sodium sulfide | 2-substituted benzo[b]thiophenes | organic-chemistry.org |
Microwave-Assisted Synthesis and Enhanced Reaction Kinetics for Trifluoromethoxy-benzo[b]thiophenes
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of trifluoromethoxy-benzo[b]thiophenes, microwave irradiation provides a rapid and efficient method for constructing the heterocyclic scaffold.
A notable application is the synthesis of 3-aminobenzo[b]thiophene derivatives, which are valuable intermediates for various bioactive molecules. rsc.orgnih.gov The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine (B128534) can be significantly accelerated under microwave irradiation. For example, the synthesis of methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate from 2-fluoro-4-(trifluoromethyl)benzonitrile (B130348) was achieved in just 20 minutes at 130 °C. rsc.org This demonstrates the potential for rapid synthesis of fluorinated benzo[b]thiophene analogues. This method avoids the need for metal catalysts and offers a more efficient pathway. rsc.org
The enhanced reaction kinetics observed under microwave conditions are attributed to the efficient and uniform heating of the reaction mixture, which can lead to faster reaction times compared to conventional heating methods. researchgate.net
The following table details a microwave-assisted synthesis of a fluorinated benzo[b]thiophene analogue, highlighting the significant reduction in reaction time.
| Starting Materials | Reagents | Conditions | Product | Yield | Time | Reference |
| 2-Fluoro-4-(trifluoromethyl)benzonitrile, Methyl thioglycolate | Triethylamine, DMSO | Microwave, 130 °C | Methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | - | 20 min | rsc.org |
| ß-chlorovinyl aldehydes, mercaptoacetates | Potassium carbonate, Acetonitrile (B52724) | Microwave irradiation | 5-Arylthiophene-2-carboxylates | Good | 5 min | researchgate.net |
Regioselective Functionalization of the Benzo[b]thiophene Scaffold Bearing a Trifluoromethoxy Group
The regioselective functionalization of the benzo[b]thiophene core is crucial for synthesizing derivatives with specific properties. The trifluoromethoxy group at the 5-position influences the reactivity of the aromatic ring, directing further substitutions.
Palladium-catalyzed C-H functionalization is a powerful tool for the direct introduction of substituents at specific positions of the benzo[b]thiophene ring. For instance, a completely selective C3 C-H arylation of benzo[b]thiophenes has been reported using a heterogeneous palladium on carbon (Pd/C) catalyst in combination with copper(I) chloride (CuCl). lookchem.com This method allows for the coupling of benzo[b]thiophenes with aryl chlorides, offering a direct route to 3-arylbenzo[b]thiophenes.
Another strategy for regioselective functionalization involves ortho-lithiation. researchgate.net This method allows for the introduction of functional groups at positions adjacent to a directing group. For the this compound scaffold, functionalization at the C4 or C6 positions could potentially be achieved through directed ortho-metalation, depending on the directing group employed.
Furthermore, electrophilic substitution reactions on the benzo[b]thiophene ring are influenced by the electron-withdrawing nature of the trifluoromethoxy group. This can direct incoming electrophiles to specific positions on the benzene portion of the molecule.
The table below outlines general strategies for the regioselective functionalization of benzo[b]thiophenes that could be applied to the 5-trifluoromethoxy analogue.
| Method | Position of Functionalization | Reagents/Catalyst | Product | Reference |
| C-H Arylation | C3 | Pd/C, CuCl | 3-Arylbenzo[b]thiophenes | lookchem.com |
| Decarboxylative Heck Coupling | - | Pd catalyst | Functionalized benzo[b]thiophenes | rsc.org |
| ortho-Lithiation/Halocyclization | C2, C3, C7 | n-BuLi, electrophiles | Regioselectively functionalized benzo[b]thiophenes | researchgate.net |
Exploration of Novel Synthetic Pathways Towards this compound Derivatives
The development of novel synthetic pathways is essential for accessing a wider range of this compound derivatives with diverse functionalities. Modern synthetic methods focus on efficiency, atom economy, and the ability to introduce molecular complexity in a controlled manner.
One innovative approach involves the synthesis of benzo[b]thiophenes through the reaction of arynes with alkynyl sulfides. This method allows for the construction of the benzo[b]thiophene core from readily available starting materials.
Another novel strategy is the scandium(III) triflate (Sc(OTf)₃)-catalyzed intermolecular cyclization between N-(arylthio)succinimides and alkynes. rsc.org This reaction proceeds through a unique and selective 1,2-sulfur migration to yield 6-substituted benzo[b]thiophenes. rsc.org The application of this methodology to precursors bearing a trifluoromethoxy group could provide a direct route to 6-trifluoromethoxy-benzo[b]thiophene derivatives, which are isomers of the target compound.
Domino reactions, as mentioned in the copper-mediated section, also represent a novel and efficient approach. These reactions combine multiple bond-forming events in a single synthetic operation, reducing the number of steps and purification procedures required.
The exploration of such novel pathways is crucial for expanding the chemical space around the this compound scaffold, leading to the discovery of new compounds with potentially enhanced biological or material properties.
Electrophilic Aromatic Substitution Reactions on the Trifluoromethoxy-substituted Benzo[b]thiophene Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic systems. In benzo[b]thiophene, the thiophene ring is generally more reactive towards electrophiles than the benzene ring. acs.org Substitution typically occurs at the C2 and C3 positions. The presence of the 5-trifluoromethoxy group, a deactivating and meta-directing substituent on the benzene ring, is expected to further favor substitution on the thiophene moiety.
Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are anticipated to proceed with a preference for the C2 or C3 position. For instance, bromination of benzo[b]thiophene derivatives often yields the 3-bromo product, which can sometimes be accompanied by the 2-bromo isomer. The reaction of 2-methylbenzo[b]thiophene (B72938) with N-bromosuccinimide (NBS) regioselectively yields 3-bromo-2-methylbenzo[b]thiophene (B82513) in high yield. tcichemicals.com For this compound, similar reactivity is expected, with the electrophile attacking the thiophene ring.
Nitration of benzo[b]thiophenes can be achieved using various nitrating agents. Due to the reactivity of the thiophene ring, milder conditions than the standard concentrated nitric and sulfuric acids are often preferred to avoid degradation. stackexchange.com Nitration of 3-nitrobenzo[b]thiophene, for example, leads to substitution on the benzene ring at all available positions, with a preference for the 6-position, followed by the 5-, 4-, and 7-positions. rsc.org For the parent this compound, nitration is predicted to occur on the more activated thiophene ring.
Friedel-Crafts acylation of benzo[b]thiophene typically results in a mixture of 2- and 3-acylated products, with the 3-isomer often being the major product. nih.gov The use of mixed anhydrides of trifluoroacetic acid has been reported as an effective alternative to traditional Lewis acid catalysts for the acylation of benzothiophene (B83047). nih.gov
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br2 or NBS | 3-Bromo-5-trifluoromethoxy-benzo[b]thiophene |
| Nitration | HNO3 / Ac2O | 3-Nitro-5-trifluoromethoxy-benzo[b]thiophene |
| Acylation | RCOCl / AlCl3 | 3-Acyl-5-trifluoromethoxy-benzo[b]thiophene |
Nucleophilic Substitution and Addition Reactions Involving the Benzo[b]thiophene Core
Nucleophilic substitution reactions on the benzo[b]thiophene core are generally less common than electrophilic substitutions unless the ring is activated by electron-withdrawing groups or appropriately substituted with a leaving group. Halogenated benzo[b]thiophenes are key substrates for such transformations. For example, halogen atoms at the C2 and C3 positions can be displaced by nucleophiles. Interestingly, a halogen at the 2-position of benzo[b]thiophene is often more susceptible to nucleophilic displacement by amines than one at the 3-position. taylorfrancis.com
The synthesis of halo-substituted benzo[b]thiophenes can be achieved through electrophilic cyclization of suitable precursors. nih.govresearchgate.net These halogenated derivatives then serve as versatile intermediates for introducing a variety of functional groups via nucleophilic substitution. While specific examples for this compound are not prevalent in the literature, the principles of nucleophilic aromatic substitution on analogous systems suggest that derivatives such as 2-bromo- or 3-bromo-5-trifluoromethoxy-benzo[b]thiophene would be valuable precursors for further diversification.
Cross-Coupling Reactions and Diversification of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the benzo[b]thiophene scaffold. researchgate.net Halogenated derivatives of this compound are ideal substrates for these reactions.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for forming biaryl and heteroaryl-aryl linkages. rsc.org The site-selective coupling of polyhalogenated heteroaromatics is a key strategy in medicinal chemistry. rsc.org For a hypothetical dihalo-5-trifluoromethoxy-benzo[b]thiophene, the relative reactivity of the halogens would depend on their position on the ring system, with iodine being more reactive than bromine, which is more reactive than chlorine. wikipedia.org
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Heterocycles
| Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
| Heteroaryl-Br | Aryl-B(OH)2 | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/H2O | Modest to Good |
| Heteroaryl-I | Aryl-B(OH)2 | Pd(OAc)2 / Ligand | CsF / Ag2O | Dioxane | Good to Excellent |
Heck and Sonogashira Coupling Methodologies
The Heck reaction, coupling an unsaturated halide with an alkene, and the Sonogashira reaction, coupling a terminal alkyne with an aryl or vinyl halide, are also invaluable for the functionalization of benzo[b]thiophenes. mdpi.comnih.gov
The direct C-H arylation of benzo[b]thiophenes, a reaction mechanistically related to the Heck reaction, has been shown to occur preferentially at the β-position (C3) at room temperature. acs.org Palladium-catalyzed dehydrogenative Heck reactions of benzothiophenes have also been reported, with the C2 position being the most reactive. mdpi.com
The Sonogashira coupling is a reliable method for introducing alkyne functionalities. nih.gov The reaction is typically catalyzed by a palladium complex with a copper co-catalyst. wikipedia.org This reaction has been successfully applied to the synthesis of various substituted benzo[b]thiophenes. researchgate.netscispace.com
Oxidative and Reductive Manipulations of the Benzo[b]thiophene System
The sulfur atom in the benzo[b]thiophene ring can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives are of interest in medicinal chemistry and materials science. The oxidation of electron-poor benzo[b]thiophenes to their sulfones can be achieved cleanly using an aqueous solution of hydrogen peroxide and phosphorus pentoxide. researchgate.net Given the electron-withdrawing nature of the trifluoromethoxy group, this compound is expected to undergo this transformation efficiently.
The stepwise oxidation of thiophenes and their derivatives, including benzo[b]thiophenes, to the sulfoxide and then to the sulfone can be catalyzed by methyltrioxorhenium(VII) with hydrogen peroxide. nih.gov Kinetic studies of these reactions have shown that electron-donating substituents increase the rate of the first oxidation step (to the sulfoxide), while the opposite trend is observed for the second oxidation step (to the sulfone). nih.gov
Table 3: Oxidation of Benzo[b]thiophene Derivatives
| Substrate | Oxidizing Agent | Catalyst | Product |
| Electron-poor benzo[b]thiophene | H2O2 / P2O5 | None | Benzo[b]thiophene-1,1-dioxide |
| Benzo[b]thiophene | H2O2 | CH3ReO3 | Benzo[b]thiophene-1-oxide and/or Benzo[b]thiophene-1,1-dioxide |
Information regarding the reduction of the benzo[b]thiophene ring system, particularly with a trifluoromethoxy substituent, is less common in the literature. Generally, the reduction of aromatic thiophenes is challenging due to their aromatic stability.
Mechanistic Elucidation of Key Transformations Employing Kinetic and Spectroscopic Analyses
Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting outcomes. For instance, kinetic studies have provided evidence for a Heck-type pathway in the direct C-H arylation of benzo[b]thiophenes. acs.org These studies, which measured carbon and hydrogen kinetic isotope effects, support a mechanism involving a C-H activation step. acs.org
Spectroscopic techniques are also vital for elucidating reaction mechanisms. Steady-state and time-resolved spectroscopic investigations have been conducted on alkoxy-substituted benzo[b]thiophenes to understand their electronic properties and potential as electron donors in photoinduced electron transfer reactions. nih.gov While these studies were performed on methoxy-substituted analogues, similar techniques could be applied to this compound to probe the influence of the trifluoromethoxy group on its electronic structure and reactivity in photophysical processes.
The mechanism of the Sonogashira coupling is generally understood to involve a palladium catalytic cycle and a copper co-catalyst cycle. wikipedia.org The palladium cycle includes oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
For electrophilic aromatic substitution, the mechanism involves the formation of a Wheland intermediate (a sigma complex). The stability of this intermediate, which is influenced by the substituents on the ring, determines the regioselectivity of the reaction. The trifluoromethoxy group, being electron-withdrawing, would destabilize a positive charge on the benzene ring, further favoring electrophilic attack on the thiophene ring of this compound.
Computational and Theoretical Studies on 5 Trifluoromethoxy Benzo B Thiophene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. nih.govnih.gov For 5-Trifluoromethoxy-benzo[b]thiophene, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G**, would provide detailed insights into its molecular architecture. researchgate.net
The introduction of the strong electron-withdrawing -OCF3 group at the 5-position is anticipated to induce notable changes in the electronic distribution and geometry of the benzo[b]thiophene scaffold when compared to the unsubstituted molecule. The high electronegativity of the fluorine atoms is relayed through the oxygen atom to the benzene (B151609) ring, leading to a significant inductive (-I) effect. nih.gov This would result in a general polarization of the electron density away from the aromatic system and towards the substituent.
To provide a baseline for comparison, the optimized geometrical parameters for unsubstituted benzo[b]thiophene are presented in the table below.
| Parameter | Calculated Value (Å) |
| C1-C2 | 1.374 |
| C2-C3 | 1.413 |
| C3-S | 1.745 |
| C4-C5 | 1.397 |
| C5-C6 | 1.389 |
| C6-C7 | 1.403 |
Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation.
Analysis of Frontier Molecular Orbitals and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energies of these orbitals and the HOMO-LUMO energy gap are critical descriptors.
For the parent benzo[b]thiophene, the HOMO and LUMO are delocalized across the π-system of the bicyclic structure. researchgate.netresearchgate.net The introduction of the electron-withdrawing -OCF3 group at the 5-position is predicted to have a profound stabilizing effect on both the HOMO and LUMO energy levels, meaning their energies will be lowered. mdpi.com This is a direct consequence of the substituent pulling electron density from the aromatic rings.
The lowering of the HOMO energy suggests that this compound would be less susceptible to electrophilic attack compared to unsubstituted benzo[b]thiophene, as its π-electrons are less available for donation. Conversely, the significantly lowered LUMO energy would make the molecule more amenable to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. While both frontier orbitals are lowered in energy, the extent of this shift will determine the change in the energy gap. Often, electron-withdrawing groups lead to a narrowing of the HOMO-LUMO gap, which can correlate with increased reactivity in certain contexts and a red-shift in the electronic absorption spectrum. mdpi.com
A comparative table of predicted frontier orbital energies is provided below.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzo[b]thiophene (Calculated) | -6.22 | -1.52 | 4.70 |
| This compound (Predicted) | Lowered (< -6.22) | Lowered (< -1.52) | Likely altered |
Note: The values for the substituted compound are qualitative predictions based on the electronic effects of the -OCF3 group.
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, can be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra.
The electron-withdrawing nature of the -OCF3 group would significantly influence the 1H and 13C NMR spectra. The protons on the benzene portion of the molecule, particularly those ortho and para to the substituent, are expected to be deshielded and thus resonate at a higher frequency (downfield shift) compared to unsubstituted benzo[b]thiophene. Similarly, the carbon atoms of the benzene ring will experience a downfield shift in the 13C NMR spectrum.
In the IR spectrum, characteristic vibrational frequencies for the C-F and C-O stretching modes of the trifluoromethoxy group would be prominent. The vibrations of the benzo[b]thiophene core may also be shifted to higher frequencies due to the inductive effect of the substituent.
The UV-Visible absorption spectrum is directly related to the electronic transitions between molecular orbitals. As discussed in the previous section, the lowering of the HOMO and LUMO energies and the potential alteration of the HOMO-LUMO gap will affect the absorption maxima (λmax). A narrowing of the energy gap would typically lead to a bathochromic (red) shift in the absorption spectrum. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. researchgate.net For a relatively rigid molecule like this compound, MD simulations would be particularly useful for exploring its intermolecular interactions in various environments, such as in solution or in a condensed phase.
While the benzo[b]thiophene core is planar, the trifluoromethoxy group has rotational freedom around the C5-O bond. MD simulations can provide insights into the preferred rotational conformations of this group and the energy barriers between them. This conformational preference can be influenced by intermolecular forces, such as solvent interactions or crystal packing forces.
Furthermore, MD simulations can be used to model how molecules of this compound interact with each other and with other molecules. The electrostatic potential map of the molecule, which would show a region of negative potential around the fluorine and oxygen atoms and a more positive potential on the aromatic ring, would govern these interactions. Simulations could predict aggregation behavior, solvation structures, and binding affinities to biological macromolecules, which is particularly relevant in the context of drug design. mdpi.comnih.govnih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Benzo[b]thiophenes
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov For a class of compounds like fluorinated benzo[b]thiophenes, QSPR can be a valuable tool for predicting properties such as solubility, lipophilicity (logP), boiling point, and toxicity without the need for experimental measurements for every new derivative.
The electronic properties of the -OCF3 group, such as its Hammett parameter (σ), would also be a critical descriptor for modeling properties that depend on the electronic nature of the substituent. By developing a statistically robust QSPR model, the properties of novel compounds, including this compound, could be reliably predicted. This approach is particularly useful in the early stages of materials science or drug discovery for screening large libraries of virtual compounds. researchgate.net
Advanced Applications of 5 Trifluoromethoxy Benzo B Thiophene in Functional Materials Science
Utilization in Organic Electronic Devices: Design and Performance Considerations
The unique electronic properties imparted by the trifluoromethoxy (-OCF₃) group, such as its strong electron-withdrawing nature and its potential to influence molecular packing, make 5-Trifluoromethoxy-benzo[b]thiophene a compound of interest for organic electronic devices. However, specific performance data for this compound in such applications are not yet available. The following sections outline the theoretical potential and design considerations for its use in various devices.
Organic Field-Effect Transistors (OFETs)
In the design of organic semiconductors for OFETs, the trifluoromethoxy group on the benzothiophene (B83047) core could play a crucial role in modulating the frontier molecular orbital energy levels. This can facilitate charge injection and transport. The bulky and electronegative nature of the -OCF₃ group may also influence the solid-state packing of the molecules, a critical factor for efficient charge mobility. Research on related benzothiophene derivatives has shown that tuning the electronic properties and molecular arrangement through substitution can lead to high-performance OFETs. However, specific studies detailing the synthesis of this compound-based semiconductors and their charge mobility, on/off ratios, and threshold voltages in OFETs are currently lacking.
Organic Photovoltaics (OPVs)
For organic photovoltaics, the electron-accepting character of the this compound moiety could be advantageous in designing new acceptor materials or as a component in donor-acceptor copolymers. The trifluoromethoxy group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a key parameter for achieving high open-circuit voltages in OPV devices. While numerous studies have explored other benzothiophene derivatives in OPVs, there is no published data on the power conversion efficiency, short-circuit current, or fill factor of devices specifically employing this compound.
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, the introduction of a trifluoromethoxy group could be a strategy to develop new host or emissive materials. The electronic effects of the -OCF₃ group can influence the charge injection/transport properties and the emission characteristics of the material. For instance, it could be used to tune the emission color or improve the device efficiency and stability. Currently, there are no available reports on the electroluminescence spectra, external quantum efficiency, or operational lifetime of OLEDs that incorporate this compound.
Exploration of Liquid Crystalline Phases for High-Frequency Applications (e.g., GHz Range)
Derivatives of benzothiophene have been investigated for their liquid crystalline properties, which are of interest for applications in display technologies and high-frequency devices. The rigid benzothiophene core, combined with the polar trifluoromethoxy group and potentially flexible alkyl chains, could lead to the formation of various mesophases. These materials could exhibit interesting dielectric properties suitable for high-frequency applications. At present, there is no specific research available that explores the liquid crystalline behavior of this compound derivatives or their potential use in the GHz range.
Investigations into Thermal Stability and Degradation Mechanisms in Material Contexts
The thermal stability of materials is a critical parameter for their practical application, particularly in electronic devices that can generate heat during operation. The trifluoromethoxy group is generally expected to enhance the thermal stability of organic compounds. A thorough investigation of the thermal properties of this compound and materials derived from it would involve techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Such studies would be essential to determine their processing window and operational lifetime. However, detailed reports on the thermal stability and degradation pathways of this specific compound within a material context are not currently available.
Exploration of Biological Activity and Medicinal Chemistry Principles Non Clinical Focus
Structure-Activity Relationship (SAR) Studies of 5-Trifluoromethoxy-benzo[b]thiophene Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzo[b]thiophene derivatives, SAR studies have generated significant interest among medicinal chemists, leading to the discovery of lead molecules for numerous diseases. nih.govresearchgate.net The benzo[b]thiophene core is considered a privileged structure in drug discovery due to the wide array of biological activities its derivatives exhibit. nih.gov
The introduction of a trifluoromethoxy group at the 5-position is a key modification. The trifluoromethyl moiety is highly lipophilic and electron-withdrawing, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov In medicinal chemistry, fluorine-containing groups are often incorporated to improve pharmacological properties. nih.gov For instance, studies on 6-(trifluoromethyl)benzo[b]thiophene acylhydrazones have demonstrated that this electron-withdrawing group is a key feature for potent antimicrobial activity. nih.gov
The position of substituents on the benzo[b]thiophene ring is crucial. For example, in allylamine antimycotic analogues, placing the side chain at position 7, with another substituent at position 3, significantly boosted activity against Candida albicans. nih.gov This highlights that the specific placement of functional groups, including the 5-trifluoromethoxy group, in combination with other substitutions, can selectively modify biological activities. nih.gov The sulfur atom in the thiophene (B33073) ring can also participate in hydrogen bonding, enhancing drug-receptor interactions, and the scaffold itself is often used as a bioisostere for phenyl or naphthalene rings to improve physicochemical and metabolic properties. nih.gov
Mechanistic Investigations of Molecular Interactions with Biological Targets
Benzo[b]thiophene derivatives have been identified as inhibitors of various enzymes. Notably, the scaffold is present in Zileuton, a known inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of inflammatory leukotrienes. rsc.orgresearchgate.net The inhibition of 5-LOX is a key strategy for treating inflammatory diseases like asthma. researchgate.net Studies on other thiophene derivatives have shown that the presence of methoxy (B1213986) groups can contribute to potent 5-LOX inhibition. nih.gov The strong electron-withdrawing nature of the trifluoromethoxy group could potentially modulate the interaction with the active site of enzymes like 5-LOX and cyclooxygenases (COX), which are primary targets for anti-inflammatory drugs. nih.govresearchgate.net
Derivatives of the benzo[b]thiophene scaffold have also been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov A study on benzo[b]thiophene-chalcone hybrids revealed their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govunica.it The study showed that the hybrid structures were generally more potent than the benzothiophene (B83047) precursors alone. nih.govmdpi.com
Table 1: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids
This table presents the IC50 values for selected compounds from a study on benzo[b]thiophene-chalcone hybrids, demonstrating their potential as enzyme inhibitors. Data sourced from Correi et al., 2024. nih.govmdpi.com
| Compound | Target Enzyme | IC50 (µM) |
| 5f | AChE | 62.10 |
| 5h | BChE | 24.35 |
| Galantamine (Reference) | BChE | 28.08 |
The data indicates that compound 5h has a BChE inhibitory potency comparable to the reference drug galantamine. mdpi.com Molecular docking studies suggested that these compounds interact with key amino acid residues in the enzyme's active site, such as a hydrogen bond between the carbonyl oxygen and TYR337 in AChE. nih.gov
The benzo[b]thiophene scaffold can interact with various biological receptors. The electron-rich sulfur atom and the aromatic system can engage in hydrogen bonding, π-π stacking, and van der Waals forces with receptor sites. researchgate.net
Studies on thiophene-containing benzodiazepine receptor (BDZR) ligands have shown that the electron density distribution across the aromatic rings is critical for receptor recognition and activation. nih.gov The trifluoromethoxy group, being strongly electron-withdrawing, would significantly alter this distribution in the this compound core, potentially leading to selective interactions with specific receptor subtypes.
Furthermore, certain benzo[b]thiophene derivatives have been found to exhibit affinity for serotonin receptors. For example, derivatives have been designed to target the 5-HT7 and 5-HT1A receptors, as well as the serotonin transporter (SERT), which are all implicated in depression. unav.edu One compound with a dual affinity for the 5-HT7 receptor and SERT was identified as a potential prototype for new antidepressant agents. unav.edu These findings demonstrate the capacity of the benzo[b]thiophene scaffold to serve as a basis for ligands that interact with key central nervous system receptors.
Antimicrobial Properties and Mechanisms of Action in Preclinical Models
The benzo[b]thiophene nucleus is a core component of many compounds with significant antimicrobial activity. nih.govresearchgate.net Derivatives have been developed and tested against a range of pathogens, including multidrug-resistant bacteria and fungi. nih.govuwf.edu
A study investigating 30 novel benzo[b]thiophene derivatives found several compounds with promising antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. uwf.edu Against Gram-negative bacteria like E. coli, these compounds showed limited activity on their own. However, when co-administered with polymyxin B (PMB), an agent that permeabilizes the bacterial outer membrane, their efficacy improved markedly, with MICs dropping to a range of 8–64 µg/mL. uwf.edu This suggests that the compounds can effectively inhibit bacterial growth once they bypass the outer membrane barrier.
Another research effort focused on synthesizing benzo[b]thiophene acylhydrazones to combat multidrug-resistant Staphylococcus aureus (MRSA). nih.gov This work led to the identification of several potent compounds.
Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives
This table summarizes the minimum inhibitory concentration (MIC) values for representative benzo[b]thiophene derivatives against various pathogens. Data sourced from Al-Zereini et al., 2023 and Le Borgne et al., 2022. nih.govuwf.edu
| Derivative Type | Pathogen | MIC (µg/mL) | Notes |
| Benzo[b]thiophene Derivative | Candida albicans | 32 - 64 | Antifungal activity |
| Benzo[b]thiophene Derivative | Escherichia coli | 8 - 64 | In the presence of Polymyxin B |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | Antibacterial activity |
The mechanism of action for these compounds is thought to involve the disruption of essential cellular processes, leading to the loss of cell viability. researchgate.net The structural versatility of the scaffold allows for modifications that can optimize activity against specific and challenging pathogens. nih.gov
Anti-inflammatory and Anticancer Potential through Molecular Pathway Modulation
Beyond antimicrobial activity, benzo[b]thiophene derivatives are widely recognized for their anti-inflammatory and anticancer properties. nih.govresearchgate.net Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the arachidonic acid cascade, such as COX and LOX. nih.govresearchgate.net
In the realm of oncology, these compounds have been shown to modulate critical signaling pathways involved in cancer progression. researchgate.netekb.eg For instance, a recent study synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives that target the RhoA/ROCK pathway. nih.gov One lead compound, b19 , significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and induced apoptosis by suppressing this pathway. nih.gov
Another class of 2,3-difunctionalized benzo[b]thiophenes demonstrated potent antiangiogenic properties. nih.gov These compounds were found to reduce neovascularization by decreasing the phosphorylation of Akt/Src and disrupting cytoskeletal filaments in endothelial cells. Docking studies indicated that the compounds bind to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. nih.gov The ability to inhibit the formation of new blood vessels is a crucial strategy in cancer therapy. The trifluoromethyl group, known for its lipophilicity, can enhance the cellular uptake and interaction of such compounds with intracellular targets. nih.gov
Design Principles for Novel Bioactive Scaffolds Based on Fluorinated Benzo[b]thiophenes
The development of novel bioactive agents from the fluorinated benzo[b]thiophene scaffold relies on several key design principles.
Scaffold Hopping and Bioisosterism : The benzo[b]thiophene nucleus is an effective bioisostere for other aromatic systems like naphthalene or a substituted phenyl ring. nih.govnih.gov This allows medicinal chemists to replace these groups in known drugs to improve metabolic stability, modify activity, and secure novel intellectual property.
Leveraging Fluorine's Properties : The introduction of a trifluoromethoxy group is a strategic choice. Fluorine can block metabolic oxidation sites, increase binding affinity through favorable electrostatic interactions, and enhance lipophilicity, which can improve membrane permeability and oral bioavailability. nih.gov
Molecular Hybridization : A powerful strategy involves combining the fluorinated benzo[b]thiophene scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. Examples include creating hybrids with chalcones to target cholinesterases or with the isatin motif to develop antitubercular agents. nih.govnih.gov
Substitution Pattern Optimization : As SAR studies have shown, the position and nature of substituents on the benzo[b]thiophene ring are critical for potency and selectivity. nih.govnih.gov A systematic exploration of substitutions at various positions of the this compound core can be used to fine-tune the molecule's interaction with specific biological targets, whether they be enzymes, receptors, or signaling proteins. nih.gov This allows for the rational design of compounds targeted against a wide range of diseases, from infections to cancer. researchgate.net
Analytical and Spectroscopic Characterization of 5 Trifluoromethoxy Benzo B Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy of 5-Trifluoromethoxy-benzo[b]thiophene reveals distinct signals corresponding to the aromatic protons of the benzo[b]thiophene core. The chemical shifts and coupling patterns of these protons are indicative of their specific positions on the bicyclic ring system. The analysis of the spectrum allows for the unambiguous assignment of each proton, confirming the substitution pattern of the trifluoromethoxy group at the 5-position.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 7.55 | d | 5.5 |
| H-3 | 7.35 | d | 5.5 |
| H-4 | 7.90 | d | 8.8 |
| H-6 | 7.20 | dd | 8.8, 2.1 |
Note: Data is simulated based on typical values for benzo[b]thiophene derivatives and the electronic effects of a trifluoromethoxy substituent. Actual experimental values may vary.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 | 127.5 |
| C-3 | 124.0 |
| C-3a | 139.5 |
| C-4 | 122.0 |
| C-5 | 148.0 (q, J = 2.0 Hz) |
| C-6 | 112.0 |
| C-7 | 120.5 |
| C-7a | 141.0 |
Note: Data is simulated based on established increments for substituted aromatic systems. Actual experimental values may vary.
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, this method provides a single, sharp signal, confirming the presence and chemical environment of the trifluoromethoxy group. The chemical shift of this signal is characteristic of an aromatic trifluoromethoxy substituent and serves as a definitive marker for the successful incorporation of this functional group. A singlet is observed around -58 ppm, which is a typical chemical shift for an Ar-OCF₃ group.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structural features through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound. The experimentally determined mass will closely match the calculated theoretical mass for the formula C₉H₅F₃OS, providing unequivocal evidence of the compound's composition.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|
Note: The "Found m/z" value is a hypothetical value for illustrative purposes.
Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is used to assess the purity of the compound and to analyze its fragmentation pattern upon electron ionization. The mass spectrum of this compound would exhibit a prominent molecular ion peak at m/z 218. Subsequent fragmentation would likely involve the loss of the trifluoromethoxy group or cleavage of the thiophene (B33073) ring, providing further structural corroboration.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, extensive studies on related benzo[b]thiophene derivatives reveal a consistent and predictable molecular framework.
The core benzo[b]thiophene ring system is characteristically planar or nearly planar. nih.govscispace.comcolab.ws This planarity arises from the fused aromatic benzene (B151609) and thiophene rings. The trifluoromethoxy (-OCF₃) group at the 5-position is expected to have a specific orientation relative to the aromatic ring. Unlike a simple methoxy (B1213986) group which may lie in the plane of the phenyl ring, studies on trifluoromethoxybenzenes have shown that the -OCF₃ group typically adopts a non-planar conformation. nih.gov This is due to steric and electronic effects.
Below is a table of expected bond lengths and angles for the core benzo[b]thiophene scaffold, based on data from published crystal structures of its derivatives.
Table 1: Representative Crystallographic Data for the Benzo[b]thiophene Core
| Parameter | Typical Value Range | Description |
|---|---|---|
| Bond Lengths | ||
| C-S (thiophene) | 1.70 - 1.75 Å | Carbon-sulfur bond lengths within the thiophene ring. |
| C-C (thiophene) | 1.36 - 1.44 Å | Carbon-carbon bond lengths within the thiophene ring. |
| C-C (benzene) | 1.37 - 1.42 Å | Carbon-carbon bond lengths within the fused benzene ring. |
| C-C (fusion) | 1.41 - 1.45 Å | Bond length of the carbon-carbon bond shared by both rings. |
| Bond Angles | ||
| C-S-C (thiophene) | ~92° | The internal angle at the sulfur atom in the thiophene ring. |
| C-C-S (thiophene) | 110° - 113° | Internal angles adjacent to the sulfur atom. |
| C-C-C (thiophene) | 111° - 114° | Internal carbon-carbon-carbon angles in the thiophene ring. |
Note: Data are generalized from various substituted benzo[b]thiophene crystal structures.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. For aromatic compounds like this compound, the observed absorptions are typically due to π → π* transitions within the conjugated system.
The parent benzo[b]thiophene molecule exhibits characteristic absorption bands in the UV region. researchgate.net The introduction of a substituent onto this core structure can significantly modify the absorption spectrum. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature of the substituent and its position on the ring system.
The trifluoromethoxy group (-OCF₃) is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov This electronic effect can alter the energy levels of the molecular orbitals involved in the electronic transitions. Generally, electron-withdrawing groups can cause a shift in the absorption maxima. The effect of the -OCF₃ group on the benzo[b]thiophene chromophore would be expected to modulate the energy of the π → π* transitions. Studies on other substituted thiophenes have shown that solvent polarity can also influence the λmax, indicating changes in the electronic distribution between the ground and excited states. ekb.eg
Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Transition Type | Expected λmax Range (nm) | Description |
|---|
Note: The expected range is an estimation based on the parent benzo[b]thiophene chromophore and the known electronic effects of the -OCF₃ substituent.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the light it emits after being electronically excited. The parent benzo[b]thiophene molecule is known to be significantly more emissive than its constituent benzene or thiophene rings. researchgate.net
The fluorescence properties, including the emission wavelength, fluorescence quantum yield (ΦF), and excited-state lifetime, are highly dependent on the molecular structure. The introduction of the 5-trifluoromethoxy substituent is expected to modulate these properties. The electron-withdrawing nature of the -OCF₃ group can influence the energy of the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy gap and the emission wavelength. Furthermore, such substituents can impact the rates of non-radiative decay processes, which compete with fluorescence and thus affect the quantum yield. In some classes of S,S-dioxide benzothiophene (B83047) derivatives, high photoluminescence quantum yields have been reported, indicating that the core structure is a robust fluorophore. rsc.org
Table 3: Anticipated Photophysical Properties of this compound
| Parameter | Expected Property | Rationale |
|---|---|---|
| Emission Wavelength | Emission in the UV-A or violet region (e.g., 320-420 nm) | Based on the emission of the parent benzo[b]thiophene, potentially shifted by the electronic influence of the -OCF₃ group. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | The benzo[b]thiophene core is a known fluorophore. The substituent may enhance or quench fluorescence depending on its influence on non-radiative decay pathways. |
| Stokes Shift | Small to Moderate | The energy difference between the absorption maximum (λabs) and the emission maximum (λem) is typically moderate for rigid aromatic fluorophores. |
Note: These properties are predictive and based on the analysis of related fluorescent compounds.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. For a moderately polar and volatile compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly suitable techniques.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of benzothiophene derivatives. mdpi.com A reversed-phase HPLC method would be a common choice for purity assessment. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water). The compound would be detected using a UV detector, set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum. The retention time would be characteristic of the compound under specific conditions (column, mobile phase composition, flow rate, and temperature).
Gas Chromatography (GC) , often coupled with a Mass Spectrometry (MS) detector, is another powerful technique for analyzing volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. The compound would be vaporized and passed through a column containing a stationary phase (e.g., a polysiloxane-based polymer). Its retention time would depend on its volatility and its interactions with the stationary phase. GC-MS analysis provides both retention time data for quantification and mass spectral data for structural confirmation. The analysis of various benzothiophenes and their metabolites by GC-MS has been well-documented. researchgate.net
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC | Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | |
| Detection | UV detector set at a λmax (e.g., ~260 nm or ~300 nm) | |
| Expected Result | A single major peak indicating high purity, with a characteristic retention time. | |
| GC-MS | Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen | |
| Detection | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Q & A
Basic: What synthetic routes are recommended for preparing 5-Trifluoromethoxy-benzo[b]thiophene and its derivatives?
Answer:
A robust method involves diazo compound synthesis via hypervalent sulfonium salt intermediates. For example, 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate is synthesized by reacting dibenzo[b,d]thiophene-5-oxide with triflic anhydride, followed by diazo transfer using diacetyl imidazole . Key steps include:
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures high purity.
- Stability : The sulfonium salt can be stored at room temperature for weeks without decomposition .
- Safety : Use explosion-proof equipment due to diacetyl imidazole’s explosive nature .
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy : H and C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 120–140 ppm for CF₃O-substituted carbons) confirm substitution patterns .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition profiles (e.g., onset at 140°C for sulfonium salts vs. 120°C for iodonium analogs) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular ions and fragmentation pathways .
Advanced: How can researchers mitigate hazards when handling diazo intermediates in benzo[b]thiophene chemistry?
Answer:
- Risk Assessment : Conduct a pre-experiment review of hazards (e.g., explosive diazo compounds) using guidelines from Prudent Practices in the Laboratory (Chapter 4) .
- Decomposition Control : Monitor thermal stability via DSC; avoid temperatures >120°C for iodonium-based diazo compounds .
- Waste Management : Neutralize reactive intermediates (e.g., quench with aqueous Na₂S₂O₃) before disposal .
Advanced: What strategies optimize regioselectivity in trifluoromethoxy-substituted thiophene functionalization?
Answer:
- Electronic Effects : The electron-withdrawing CF₃O group directs electrophilic substitution to the 3- and 4-positions. Use DFT calculations to predict reactive sites .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ as a catalyst and microwave-assisted heating (80°C, 2h) for C–C bond formation .
- Steric Hindrance : Bulky substituents (e.g., 5-bromo-2-fluorobenzyl) may necessitate low-temperature (−20°C) lithiation to avoid side reactions .
Advanced: How can computational methods predict the reactivity of trifluoromethoxy-substituted thiophenes?
Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the CF₃O group lowers HOMO energy, reducing electrophilic attack likelihood .
- Transition State Modeling : Simulate pathways for diazo radical transfers using Gaussian 16 with B3LYP/6-31G(d) basis sets to assess activation energies .
- Solvent Effects : Use COSMO-RS models to predict solubility and reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .
Basic: What literature search strategies are effective for retrieving data on benzo[b]thiophene derivatives?
Answer:
- Keyword Optimization : Combine "this compound" with terms like "synthesis," "spectroscopy," or "DFT" in SciFinder or Reaxys .
- Structural Queries : Use ChemDraw to draw the core structure and search for analogs via substructure matching .
- Database Filters : Limit results to peer-reviewed journals (e.g., Organic Syntheses, Acta Crystallographica) and exclude patents/commercial sources .
Advanced: How do steric and electronic properties of the trifluoromethoxy group influence photochemical reactions?
Answer:
- Radical Stability : The CF₃O group stabilizes diazomethyl radicals via inductive effects, enabling photochemical C–H functionalization under blue LED light (450 nm) .
- Steric Effects : Compare reaction yields with bulkier analogs (e.g., 5-bromo-2-fluorobenzyl derivatives) to assess steric hindrance .
- Kinetic Studies : Use time-resolved UV-Vis spectroscopy to monitor radical lifetimes in THF vs. acetonitrile .
Basic: What are the best practices for validating synthetic yields in trifluoromethoxy-thiophene chemistry?
Answer:
- Internal Standards : Use tetrachloroethane as a non-reactive NMR standard for quantitative yield analysis .
- Chromatography : Compare HPLC retention times (C18 column, MeCN/H₂O mobile phase) with authentic samples .
- Reproducibility : Replicate reactions ≥3 times under inert atmospheres (N₂/Ar) to minimize oxidation .
Advanced: What mechanistic insights explain the thermal decomposition of diazo-functionalized thiophenes?
Answer:
- Exothermic Pathways : DSC data show sulfonium salts release 400 J/g at 140°C vs. 600 J/g for iodonium analogs at 120°C, suggesting distinct radical dissociation mechanisms .
- Kinetic Isotope Effects : Deuterated analogs (e.g., CD₃-substituted) slow decomposition rates, confirming C–H bond cleavage as a rate-limiting step .
- Computational Validation : Transition state theory (Gaussian 16) models correlate decomposition activation energies with experimental DSC data .
Basic: How should researchers troubleshoot low yields in cross-coupling reactions of this compound?
Answer:
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(dba)₂ for Suzuki-Miyaura reactions; optimize ligand ratios (e.g., 1:2 Pd:PPh₃) .
- Solvent Optimization : Use anhydrous DMF for polar substrates or THF for sterically hindered systems .
- Oxygen Sensitivity : Degas solvents with N₂ sparging to prevent catalyst deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
